5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a chloro group at the 5-position and a pyridin-2-yl-piperazine moiety at the 2-position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Substitution Reaction: The pyrimidine ring is then introduced through a substitution reaction involving 2-chloropyrimidine and the piperazine derivative.
Final Product Formation: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position of the pyrimidine ring .
Scientific Research Applications
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Anti-Fibrosis Activity: Studies have shown that derivatives of this compound exhibit anti-fibrotic activity, making them potential candidates for the treatment of fibrotic diseases.
Anti-Tubercular Agents: The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promise as a potential anti-tubercular agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Anti-Fibrotic Mechanism: The compound inhibits the expression of collagen and other fibrotic markers, reducing fibrosis in affected tissues.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound also features a piperazine and pyrimidine moiety but with different substituents, leading to variations in biological activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: These derivatives share a similar core structure but differ in their substituents, affecting their pharmacological properties.
Uniqueness
5-Chloro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for various therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWIJKTPJOSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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